molecular formula C18H18N2O2 B2587155 4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950110-73-3

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2587155
CAS No.: 950110-73-3
M. Wt: 294.354
InChI Key: NTRYLTYQBNNTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound is characterized by its unique structure, which includes a benzodiazepine core with a 4-methylbenzoyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylbenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to produce the benzodiazepine core. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation and high-pressure reactors are often employed to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Substituted benzodiazepine derivatives.

Scientific Research Applications

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating neural activity.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with GABA receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

IUPAC Name

4-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-13(2)11-17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRYLTYQBNNTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.